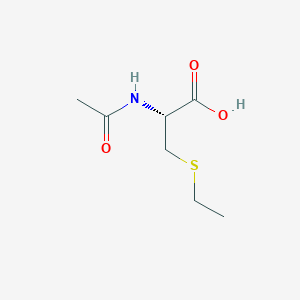

N-Acetyl-S-ethyl-L-cysteine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-ethylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVHABSINROVJJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185313 | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31386-36-4 | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031386364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Acetyl-S-ethyl-L-cysteine

Overview of the Synthetic Strategy

The proposed synthesis of N-Acetyl-S-ethyl-L-cysteine is approached via a two-step process:

-

S-alkylation of L-cysteine: The thiol group of L-cysteine is first ethylated to produce the intermediate, S-ethyl-L-cysteine.

-

N-acetylation of S-ethyl-L-cysteine: The amino group of S-ethyl-L-cysteine is then acetylated to yield the final product, this compound.

This strategy leverages well-documented reactions for the modification of cysteine, ensuring a high probability of success.

Experimental Protocols

Step 1: Synthesis of S-ethyl-L-cysteine

This protocol is adapted from methods for the S-alkylation of cysteine. The reaction involves the nucleophilic attack of the cysteine thiol on an ethylating agent.

Materials:

-

L-cysteine

-

Ethyl bromide (or ethyl iodide)

-

Sodium hydroxide

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve L-cysteine in an aqueous solution of sodium hydroxide. The base will deprotonate the thiol group, forming a thiolate which is a more potent nucleophile.

-

Cool the solution in an ice bath.

-

Slowly add ethyl bromide to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the solution with glacial acetic acid to a pH of approximately 5-6. This will protonate the unreacted starting material and the amino group of the product.

-

The product, S-ethyl-L-cysteine, can be isolated by precipitation or crystallization. Addition of a less polar solvent like ethanol may be required to induce precipitation.

-

Filter the solid product, wash with cold water and then diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound

This protocol is based on the common procedure for the N-acetylation of amino acids using acetic anhydride.[1][2][3]

Materials:

-

S-ethyl-L-cysteine (from Step 1)

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Cold water

-

Rectified spirit (ethanol)

Procedure:

-

Suspend S-ethyl-L-cysteine in a suitable solvent, such as acetic acid or an aqueous medium.

-

Carefully add a few drops of concentrated sulfuric acid as a catalyst.[1]

-

Slowly add acetic anhydride to the mixture with constant stirring. The reaction is typically performed at a controlled temperature, for instance, maintained at 60°C for about 20 minutes.[1]

-

After the reaction is complete, the crude product can be precipitated by pouring the reaction mixture into a large volume of cold water.

-

Filter the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system, such as a mixture of rectified spirit and water (1:1).[1]

-

Dry the purified crystals under vacuum.

Data Presentation

Table 1: Summary of Reagents and Expected Products

| Step | Starting Material | Key Reagents | Intermediate/Product | Expected Physical State |

| 1 | L-cysteine | Ethyl bromide, Sodium hydroxide | S-ethyl-L-cysteine | White crystalline solid |

| 2 | S-ethyl-L-cysteine | Acetic anhydride, Sulfuric acid | This compound | White crystalline solid |

Visualization of Experimental Workflow and Potential Signaling Pathway

Synthesis Workflow

Caption: A diagram illustrating the two-step synthesis of this compound.

Potential Biological Signaling Pathway

N-acetylcysteine and its derivatives are known to act as precursors for L-cysteine, which in turn is a substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[4][5] It is plausible that this compound follows a similar metabolic fate, where it is deacetylated and the S-ethyl group is potentially cleaved to release L-cysteine. The released L-cysteine can then be incorporated into glutathione.

Caption: A proposed metabolic pathway for this compound.

Conclusion

This technical guide outlines a feasible and detailed synthetic protocol for this compound, based on well-established chemical reactions. The provided workflow and potential biological pathway diagrams offer a clear visual representation of the synthesis and its potential relevance in drug development. Researchers are encouraged to optimize the described reaction conditions and purification procedures to achieve the desired yield and purity of the final compound. Further studies will be necessary to fully elucidate the biological activity and metabolic fate of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl-S-ethyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-S-ethyl-L-cysteine (NASEC) is a sulfur-containing amino acid derivative with significant therapeutic potential. This technical guide delineates the core mechanism of action of NASEC, focusing on its metabolic activation and the subsequent pharmacological effects of its primary metabolite, S-ethyl-L-cysteine (SEC). Drawing upon available preclinical data, this document details the enzymatic conversion of NASEC, its influence on key inflammatory and oxidative stress signaling pathways, and provides an overview of the experimental methodologies used to elucidate these actions. Quantitative data are presented to support the described mechanisms, and logical and metabolic pathways are visualized to facilitate a comprehensive understanding.

Introduction

This compound (NASEC) is a derivative of the amino acid L-cysteine, characterized by an N-acetyl group and an S-ethyl substitution. While research on NASEC is not as extensive as that on its analogue, N-acetylcysteine (NAC), its unique structural modification suggests a distinct pharmacokinetic and pharmacodynamic profile. The primary mechanism of action of NASEC is predicated on its role as a prodrug, delivering its active metabolite, S-ethyl-L-cysteine (SEC), to target tissues. This guide will explore the metabolic activation of NASEC and the subsequent antioxidant, anti-inflammatory, and neuroprotective effects of SEC.

Metabolic Activation of this compound

The initial and critical step in the mechanism of action of NASEC is its deacetylation to form S-ethyl-L-cysteine (SEC). This biotransformation is catalyzed by the enzyme acylase I.

Enzymatic Deacetylation by Acylase I

Acylase I is an enzyme that catalyzes the hydrolysis of N-acyl-L-amino acids. Studies have shown that N-acetyl-S-alkyl-L-cysteines with short, unbranched S-alkyl substituents are good substrates for acylase I.[1][2][3] The S-ethyl group of NASEC falls into this category, indicating that NASEC is efficiently converted to SEC in tissues where acylase I is present, such as the kidney and liver.[4][5]

Further Metabolism of S-ethyl-L-cysteine

Following its formation, S-ethyl-L-cysteine (SEC) can undergo further metabolic transformations, primarily through transamination and S-oxidation pathways.

-

Transamination: SEC can be a substrate for transaminases, such as cysteine aminotransferase (which may be identical to aspartate aminotransferase), leading to the formation of its corresponding α-keto acid, 3-(ethylthio)pyruvate.[6][7] This pathway is a common route for the metabolism of L-cysteine and its S-substituted derivatives.[8][9][10]

-

S-Oxidation: The sulfur atom of SEC is susceptible to oxidation, a common metabolic fate for S-alkyl-cysteines. This process can lead to the formation of S-ethyl-L-cysteine sulfoxide.

Core Pharmacological Mechanisms of Action

The therapeutic effects of NASEC are primarily attributed to the biological activities of its metabolite, SEC. These activities are centered around its antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity

SEC exhibits potent antioxidant effects through multiple mechanisms:

-

Direct Radical Scavenging: The thiol group in cysteine derivatives can directly scavenge reactive oxygen species (ROS).

-

Inhibition of NADPH Oxidase: SEC has been shown to suppress the expression of NADPH oxidase subunits, such as p47phox and gp91phox.[3][11] NADPH oxidase is a major source of cellular ROS, and its inhibition leads to a reduction in oxidative stress.

Anti-inflammatory Activity

SEC modulates key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

-

Inhibition of the NF-κB Pathway: S-allyl-cysteine (SAC), a close structural analog of SEC, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[12] SEC is also reported to suppress the NF-κB pathway.[3][11]

-

Modulation of the MAPK Pathway: SEC has been demonstrated to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[3][11] The MAPK signaling cascade plays a crucial role in the inflammatory response.

Neuroprotective Effects

SEC has demonstrated neuroprotective properties in preclinical models. Studies on structurally related S-alkyl-cysteines suggest that these compounds can protect neurons from various insults. The neuroprotective effects of SEC are likely mediated through its antioxidant and anti-inflammatory activities, as well as potential modulation of other neuroprotective pathways.[5][13]

Quantitative Data

The following tables summarize the quantitative data from a preclinical study investigating the effects of S-ethyl-L-cysteine (SEC) in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.[3][11]

Table 1: Effect of SEC on Lung Myeloperoxidase (MPO) Activity and Neutrophil Count

| Treatment Group | MPO Activity (U/g tissue) | Neutrophil Count (x10⁴/mL) |

| Control | 1.2 ± 0.2 | 2.1 ± 0.4 |

| LPS | 5.8 ± 0.7 | 15.6 ± 2.1 |

| LPS + SEC (0.5%) | 3.5 ± 0.5 | 9.8 ± 1.5 |

| LPS + SEC (1%) | 2.4 ± 0.4 | 6.5 ± 1.1 |

Table 2: Effect of SEC on Lung Pro-inflammatory Cytokines

| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |

| Control | 35 ± 5 | 28 ± 4 |

| LPS | 152 ± 18 | 125 ± 15 |

| LPS + SEC (0.5%) | 98 ± 12 | 85 ± 10 |

| LPS + SEC (1%) | 65 ± 8 | 55 ± 7 |

Table 3: Effect of SEC on Lung Oxidative Stress Markers

| Treatment Group | ROS Level (fluorescence intensity) | GSH Content (nmol/mg protein) |

| Control | 100 ± 12 | 25.4 ± 3.1 |

| LPS | 285 ± 35 | 14.2 ± 2.5 |

| LPS + SEC (0.5%) | 180 ± 22 | 19.8 ± 2.8 |

| LPS + SEC (1%) | 135 ± 18 | 22.5 ± 3.0 |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to investigate the mechanism of action of S-ethyl-L-cysteine.

LPS-Induced Acute Lung Injury Model

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Induction of Injury: Mice are administered lipopolysaccharide (LPS) from Escherichia coli via intratracheal or intranasal instillation to induce acute lung injury.[14]

-

Treatment: S-ethyl-L-cysteine is typically administered in drinking water or via oral gavage.

-

Assessment of Injury:

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to measure total and differential cell counts (e.g., neutrophils) and protein concentration as an indicator of alveolar-capillary barrier permeability.

-

Myeloperoxidase (MPO) Assay: Lung tissue homogenates are used to measure MPO activity, an indicator of neutrophil infiltration.

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BAL fluid or lung homogenates are quantified using ELISA.

-

Oxidative Stress Markers: Lung tissue is analyzed for markers of oxidative stress, such as reactive oxygen species (ROS) levels (e.g., using DCFDA) and glutathione (GSH) content.

-

Histopathology: Lung tissue sections are stained with hematoxylin and eosin (H&E) to assess lung injury, including edema, inflammation, and alveolar damage.

-

Western Blot Analysis for Signaling Pathways

-

Sample Preparation: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, NF-κB p65) and their total forms. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.[15][16][17][18]

In Vitro Neuroprotection Assays

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.

-

Induction of Neurotoxicity: Neurotoxicity is induced using agents such as 6-hydroxydopamine (6-OHDA), MPP+, or by inducing oxidative stress (e.g., with H₂O₂).[1]

-

Treatment: Cells are pre-treated with various concentrations of SEC before the addition of the neurotoxin.

-

Assessment of Cell Viability: Cell viability is assessed using assays such as the MTT assay or LDH release assay.

-

Measurement of Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCFDA.

-

Apoptosis Assays: Apoptosis can be evaluated by methods such as TUNEL staining or by measuring caspase activity.

Conclusion

The mechanism of action of this compound is primarily that of a prodrug, which is efficiently deacetylated by acylase I to release its active metabolite, S-ethyl-L-cysteine. SEC, in turn, exerts potent antioxidant and anti-inflammatory effects by inhibiting key signaling pathways, including NADPH oxidase, NF-κB, and MAPK. These actions translate into protective effects in preclinical models of inflammatory and neurodegenerative conditions. The data presented in this guide provide a solid foundation for further research and development of NASEC as a novel therapeutic agent. Future studies should focus on elucidating the complete metabolic profile of SEC, determining its pharmacokinetic parameters, and conducting further efficacy studies in a broader range of disease models.

References

- 1. benchchem.com [benchchem.com]

- 2. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Post-Intake of S-Ethyl Cysteine and S-Methyl Cysteine Improved LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transaminative metabolism of L-cysteine in guinea pig liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism ofL-cysteine via transamination pathway (3-mercaptopyruvate pathway) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dokumen.pub [dokumen.pub]

- 9. The transamination of L-cystathionine, L-cystine and related compounds by a bovine kidney transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. S- aminoethyl- l -cysteine transaminase from bovine brain: purification to homogeneity and assay of activity in different regions of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. cytivalifesciences.com [cytivalifesciences.com]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

N-Acetyl-S-ethyl-L-cysteine and its Analogs as Potent Glutathione Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (GSH), the most abundant endogenous antioxidant, is critical for cellular defense against oxidative stress. Direct supplementation with GSH is hampered by poor bioavailability. N-acetylcysteine (NAC), a widely used precursor, also exhibits limitations in cellular uptake. This technical guide explores N-Acetyl-S-ethyl-L-cysteine (NASELC) and its more extensively studied analog, N-Acetylcysteine Ethyl Ester (NACET), as superior strategies for augmenting intracellular GSH levels. Due to a significant body of available research, this guide will focus predominantly on NACET, a lipophilic derivative of NAC that demonstrates enhanced cell permeability and markedly greater efficacy in elevating GSH concentrations across various tissues, including the brain. We will delve into the core mechanisms of action, present comparative quantitative data, provide detailed experimental protocols, and visualize key pathways to offer a comprehensive resource for researchers and drug development professionals in the field of oxidative stress modulation.

Introduction: The Challenge of Glutathione Augmentation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathophysiology of numerous diseases. Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the cornerstone of the cellular antioxidant defense system. However, oral GSH supplementation is largely ineffective due to enzymatic degradation in the gastrointestinal tract.

N-acetylcysteine (NAC) has long been the standard therapeutic agent for replenishing intracellular cysteine, the rate-limiting amino acid for GSH synthesis.[1][2] Despite its utility, the hydrophilic nature of NAC restricts its cellular permeability, necessitating high doses to achieve therapeutic effects.[3] This has driven the development of more lipophilic NAC derivatives to improve bioavailability and efficacy.

While the user's query specified this compound (NASELC), the available scientific literature on this specific S-alkylated derivative as a direct GSH precursor is limited. In contrast, the ethyl ester derivative, N-Acetylcysteine Ethyl Ester (NACET), has been extensively investigated and has demonstrated significant advantages over NAC. This guide will therefore focus on the comprehensive data available for NACET as a representative of advanced cysteine prodrugs, providing a robust framework for understanding their potential.

Mechanism of Action: Enhanced Cellular Delivery and GSH Synthesis

The primary advantage of NACET over NAC lies in its increased lipophilicity, which facilitates passive diffusion across cell membranes. Once inside the cell, NACET is rapidly hydrolyzed by intracellular esterases to release NAC and subsequently L-cysteine.[4][5] This intracellular delivery of L-cysteine directly fuels the synthesis of glutathione.

Signaling Pathway: The Keap1-Nrf2 Axis

Beyond serving as a cysteine donor, NACET has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Cysteine residues within Keap1 act as sensors for electrophilic and oxidative stress. It is proposed that the thiol group of NAC, liberated from NACET intracellularly, can directly interact with Keap1, leading to a conformational change that releases Nrf2.[6] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including those involved in GSH synthesis and regeneration.

Data Presentation: Quantitative Comparison of NACET and NAC

The following tables summarize the quantitative data from preclinical studies comparing the efficacy of NACET and NAC in elevating glutathione levels.

Table 1: In Vitro Comparison of NACET and NAC on Intracellular Glutathione and Cysteine Levels in ARPE-19 Cells [3]

| Compound | Concentration | Intracellular GSH (nmol/mg protein) | Intracellular Cysteine (nmol/mg protein) |

| Control | - | ~150 | ~5 |

| NAC | 1 mM | No significant increase | No significant increase |

| NACET | 0.2 mM | ~250 | ~15 |

| NACET | 1 mM | ~320 | ~25 |

Table 2: In Vivo Comparison of NACET and NAC on Glutathione Levels in Rat Tissues [5]

| Treatment (Oral Administration) | Liver GSH (µmol/g tissue) | Kidney GSH (µmol/g tissue) | Heart GSH (µmol/g tissue) | Brain GSH (µmol/g tissue) |

| Control | 7.8 ± 0.5 | 4.5 ± 0.3 | 2.1 ± 0.2 | 2.5 ± 0.2 |

| NAC (50 mg/kg) | No significant increase | No significant increase | No significant increase | No significant increase |

| NACET (50 mg/kg) | 10.2 ± 0.7 | 5.9 ± 0.4 | 2.8 ± 0.3 | 3.1 ± 0.2 |

*p < 0.05 compared to control

Table 3: Bioavailability and Half-life of NACET vs. NAC [4]

| Compound | Oral Bioavailability | Half-life (t1/2) |

| NAC | < 10% | ~1.5 hours |

| NACET | ~60-80% | Shorter plasma half-life due to rapid cellular uptake |

Experimental Protocols

Measurement of Glutathione Levels by HPLC

This protocol provides a general framework for the quantification of reduced (GSH) and oxidized (GSSG) glutathione in biological samples.

Materials:

-

Metaphosphoric acid (MPA)

-

Perchloric acid (PCA)

-

o-phthalaldehyde (OPA)

-

N-ethylmaleimide (NEM) for GSSG measurement

-

HPLC system with fluorescence detector

-

C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

For tissue samples, homogenize in ice-cold 5% MPA or 1 M PCA.

-

For cell samples, lyse cells in the chosen acid.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Derivatization (for fluorescence detection):

-

Adjust the pH of the supernatant to ~8.0 with NaOH.

-

Add OPA solution and incubate in the dark at room temperature for 15 minutes.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate GSH and GSSG using a C18 column with an appropriate mobile phase gradient (e.g., sodium acetate buffer and methanol).

-

Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~420 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of GSH and GSSG.

-

Calculate the concentrations in the samples based on the peak areas from the chromatograms.

-

In Vitro Assessment of Antioxidant Activity in Cell Culture

This protocol outlines a general procedure for evaluating the cytoprotective effects of NACET against oxidative stress in a cell line such as ARPE-19.[3]

Materials:

-

ARPE-19 cells

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

-

NACET and NAC

-

An oxidizing agent (e.g., hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH))

-

Cell viability assay (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Seeding: Seed ARPE-19 cells in 96-well plates at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of NACET or NAC and incubate for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Add the oxidizing agent (e.g., 500 µM H₂O₂) to the wells and incubate for a duration determined by preliminary experiments (e.g., 4 hours).

-

Assessment of Cell Viability: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Evaluation in an Animal Model

This protocol describes a general approach for assessing the in vivo efficacy of orally administered NACET in a rat model.[5]

Materials:

-

Sprague-Dawley rats

-

NACET and NAC dissolved in a suitable vehicle (e.g., water)

-

Oral gavage needles

-

Anesthesia

-

Tissue homogenization equipment

-

Reagents and equipment for GSH measurement (as in Protocol 4.1)

Procedure:

-

Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.

-

Grouping and Dosing: Randomly assign the animals to different treatment groups (e.g., vehicle control, NAC, NACET). Administer the compounds by oral gavage at the desired dosage for a specified duration (e.g., daily for 14 days).

-

Tissue Collection: At the end of the treatment period, euthanize the animals under anesthesia. Perfuse the circulatory system with ice-cold saline. Collect the tissues of interest (e.g., liver, brain, kidney) and immediately freeze them in liquid nitrogen.

-

Tissue Processing and Analysis: Homogenize the frozen tissues and measure the GSH levels using the HPLC method described in Protocol 4.1.

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA) to determine the significance of the differences between the treatment groups.

Mandatory Visualizations

Diagram 1: Metabolic Pathway of NACET to Glutathione

Caption: Intracellular conversion of NACET to L-cysteine and subsequent glutathione synthesis.

Diagram 2: Nrf2 Signaling Pathway Activation by NACET-derived Cysteine

Caption: NACET-derived cysteine modifies Keap1, leading to Nrf2 activation and antioxidant gene expression.

Diagram 3: Experimental Workflow for Comparative Antioxidant Efficacy

Caption: A logical workflow for the comprehensive comparison of antioxidant efficacy.

Conclusion

The development of N-Acetylcysteine Ethyl Ester (NACET) represents a significant advancement in the strategy of augmenting intracellular glutathione levels. Its superior lipophilicity and subsequent enhanced bioavailability make it a more potent and efficient precursor to cysteine compared to the conventional N-acetylcysteine (NAC). The ability of NACET to not only directly fuel GSH synthesis but also to activate the protective Nrf2 signaling pathway further underscores its therapeutic potential. While direct research on this compound (NASELC) as a glutathione precursor is not as prevalent, the principles of enhancing lipophilicity to improve cellular delivery likely apply. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore NACET and other novel cysteine prodrugs in the ongoing effort to combat diseases rooted in oxidative stress. Further investigation into the specific pharmacological profiles of S-alkylated derivatives like NASELC is warranted to fully understand their potential in this therapeutic landscape.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Theoretical Modeling Framework for the Activity of N-Acetyl-S-ethyl-L-cysteine and Related Antioxidant Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical modeling of N-Acetyl-S-ethyl-L-cysteine (NASEC) activity. Given the limited direct research on NASEC, this document establishes a modeling strategy based on the extensive studies of its parent compound, N-Acetyl-L-cysteine (NAC), and its prominent derivative, N-Acetyl-L-cysteine Ethyl Ester (NACET). The principles and protocols outlined herein are designed to enable researchers to computationally investigate the antioxidant potential, metabolic fate, and molecular interactions of NASEC and other novel cysteine derivatives.

Introduction: N-Acetyl-L-cysteine Derivatives and Their Antioxidant Mechanisms

N-Acetyl-L-cysteine (NAC) is a well-established antioxidant and a clinically significant mucolytic agent.[1][2] Its therapeutic effects are primarily attributed to its role as a precursor for L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[3][4] The antioxidant activity of NAC and its derivatives is multifaceted, involving several key mechanisms:

-

Glutathione Replenishment : By supplying cysteine, NAC boosts the intracellular synthesis of GSH, which directly neutralizes reactive oxygen species (ROS) and is a crucial cofactor for antioxidant enzymes.[4]

-

Direct ROS Scavenging : The sulfhydryl group (-SH) in NAC can directly react with and neutralize various free radicals, including hydroxyl radicals (•OH) and nitrogen dioxide (NO2).[1][4]

-

Disulfide Bond Disruption : NAC can reduce disulfide bonds in proteins, a mechanism central to its mucolytic action on mucus glycoproteins.[1][3]

-

Modulation of Inflammatory Pathways : NAC has been shown to reduce pro-inflammatory cytokines, an effect linked to its antioxidant properties.[2][5]

-

Hydrogen Sulfide (H₂S) Production : Recent evidence suggests that cysteine derived from NAC can be metabolized to produce H₂S and sulfane sulfur species, which are potent antioxidants.[6]

Structural modifications to NAC, such as the esterification of the carboxyl group to form NACET, have been explored to improve pharmacokinetic properties like lipophilicity and cell permeability, potentially enhancing its therapeutic efficacy.[7][8] This guide proposes a theoretical framework to predict the activity of this compound (NASEC), a derivative where the ethyl group is attached to the sulfur atom, a modification that fundamentally alters the reactive sulfhydryl group.

Theoretical Modeling Approaches

A multi-tiered computational approach is essential for a thorough in-silico investigation of NASEC activity. This involves a combination of quantum mechanics, molecular dynamics, and structure-activity relationship studies.

Density Functional Theory (DFT) is a powerful QM method for investigating the electronic structure and reactivity of molecules like NASEC.[9] DFT calculations can provide insights into:

-

Molecular Geometry and Stability : Optimization of the 3D structure to find the most stable conformation(s).

-

Electronic Properties : Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding electron-donating and -accepting capabilities.[10]

-

Reactivity Descriptors : Determination of chemical hardness, electronegativity, and electrophilicity index to predict reactivity.[11]

-

Reaction Mechanisms and Energetics : Modeling reaction pathways with ROS to calculate activation energies and reaction enthalpies, thereby predicting the kinetics and thermodynamics of antioxidant reactions.

-

Spectroscopic Properties : Calculation of vibrational frequencies (IR spectra) and NMR chemical shifts to aid in experimental characterization.[12]

MD simulations are used to study the dynamic behavior of molecules and their interactions with biological systems over time. For NASEC, MD simulations can be employed to:

-

Analyze Conformational Dynamics : Explore the flexibility of the molecule in different solvent environments (e.g., water, lipids).

-

Membrane Permeability : Simulate the interaction of NASEC with a model lipid bilayer to predict its ability to cross cell membranes, a critical factor for bioavailability.

-

Protein-Ligand Interactions : If a specific protein target is hypothesized, MD simulations can be used to study the binding mode, stability, and interaction energies of NASEC within the protein's active site.

Data Presentation: Comparative Molecular Properties

Quantitative data from theoretical modeling allows for direct comparison between different NAC derivatives. The tables below summarize key reported experimental and calculated properties for NAC and NACET, and propose essential parameters to be calculated for NASEC.

Table 1: Summary of Reported Properties for NAC and NACET

| Property | N-Acetyl-L-cysteine (NAC) | N-Acetyl-L-cysteine Ethyl Ester (NACET) | Reference |

|---|---|---|---|

| Molecular Weight | 163.20 g/mol | 191.25 g/mol | [13] |

| pKa (Thiol group) | ~9.5-9.9 | N/A (Esterified carboxyl) | [14] |

| Reactivity with H₂O₂ | t₁/₂: 8.81 ± 0.45 min | t₁/₂: 1.16 ± 0.18 min | [7] |

| Reactivity with t-BOOH | t₁/₂: 88.3 ± 4.51 min | t₁/₂: 12.2 ± 0.8 min | [7] |

| Key Feature | Cysteine precursor, direct scavenger | Increased lipophilicity and cell permeability |[4][7][8] |

Table 2: Proposed Theoretical Parameters for Modeling NASEC Activity

| Parameter | Description | Modeling Method | Rationale |

|---|---|---|---|

| Optimized Geometry | Lowest energy 3D structure and dihedral angles. | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides the foundational structure for all other calculations. |

| HOMO/LUMO Energies | Energy of the highest occupied and lowest unoccupied molecular orbitals. | DFT | Indicates the molecule's potential to donate or accept electrons, key to redox reactions. |

| Bond Dissociation Energy (BDE) | Energy required to homolytically cleave the S-C₂H₅ bond. | DFT | Predicts the likelihood of the ethyl group's removal to potentially regenerate a reactive thiol. |

| Reaction Enthalpies with ROS | Energy change for reactions with •OH, O₂•⁻, H₂O₂. | DFT | Determines the thermodynamic favorability of NASEC acting as a direct ROS scavenger. |

| Solvation Free Energy | Energy change when transferring the molecule from gas phase to solvent. | DFT with Solvation Model (e.g., SMD, PCM) | Predicts solubility in aqueous and lipid environments, relating to bioavailability. |

| Potential of Mean Force (PMF) | Free energy profile for crossing a model lipid bilayer. | MD Simulation | Quantifies the energy barrier for membrane permeation. |

Methodologies and Protocols

This section provides detailed, generalized protocols for the theoretical investigation of NASEC.

-

Molecule Building : Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView).

-

Geometry Optimization : Perform a full geometry optimization without constraints. A common and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set.[10][11] The optimization should be performed in both the gas phase and in a simulated aqueous environment using an implicit solvation model (e.g., SMD).

-

Frequency Calculation : Perform a vibrational frequency analysis at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This also provides the theoretical IR spectrum.

-

Electronic Property Calculation : From the optimized structure, calculate key electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.

-

Reactivity Modeling :

-

Hydrogen Abstraction : Model the reaction pathway for the abstraction of a hydrogen atom from the alpha-carbon by a hydroxyl radical (•OH). Calculate the transition state and the activation energy.

-

S-C Bond Cleavage : Calculate the bond dissociation energy (BDE) of the S-C₂H₅ bond to assess the potential for metabolic activation.

-

-

System Setup :

-

Obtain the optimized NASEC structure and parameters from the DFT calculations. Use a force field compatible with small molecules (e.g., GAFF).

-

Construct a model lipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC), solvated with water.

-

Place the NASEC molecule in the water layer of the simulation box.

-

-

Equilibration : Perform a multi-stage equilibration of the system. This typically involves an initial energy minimization, followed by short simulations under NVT (constant volume) and NPT (constant pressure) ensembles to allow the system to reach a stable temperature and pressure.

-

Production Simulation (Umbrella Sampling) :

-

To calculate the free energy of crossing the membrane, use an enhanced sampling technique like umbrella sampling.

-

Generate a series of starting configurations where NASEC is placed at different positions along the axis perpendicular to the membrane surface (the reaction coordinate).

-

Run independent simulations for each configuration, applying a harmonic "umbrella" potential to restrain the molecule at its position along the reaction coordinate.

-

-

Data Analysis :

-

Use the Weighted Histogram Analysis Method (WHAM) to combine the results from all umbrella windows and reconstruct the Potential of Mean Force (PMF) curve.

-

The PMF curve represents the free energy profile for NASEC as it crosses the membrane, with the height of the central barrier indicating the energy cost of permeation.

-

Visualizations: Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. buynacet.com [buynacet.com]

- 9. Density functional theory (DFT) studies in HDAC-based chemotherapeutics: Current findings, case studies and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Development of N-Acetyl-L-cysteine Ethyl Ester (NACET): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-cysteine ethyl ester (NACET) is a promising lipophilic, cell-permeable derivative of N-acetylcysteine (NAC) with significantly enhanced pharmacokinetic properties. Developed to overcome the limitations of its parent compound, NAC, which suffers from low bioavailability, NACET efficiently crosses cellular membranes and delivers cysteine for the synthesis of the master antioxidant, glutathione (GSH). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental data related to NACET. It is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction: The Need for a Superior Cysteine Prodrug

N-acetylcysteine (NAC) has been a clinically utilized compound for decades, primarily as a mucolytic agent and an antidote for acetaminophen poisoning.[1] Its therapeutic potential is attributed to its ability to replenish intracellular cysteine levels, a rate-limiting step in the synthesis of glutathione (GSH). GSH is a critical endogenous antioxidant, playing a pivotal role in cellular defense against oxidative stress. However, the clinical efficacy of NAC has been hampered by its poor oral bioavailability, estimated to be around 6-10%.[1] This limitation prompted the exploration of more lipophilic derivatives that could enhance cellular uptake and therapeutic efficacy.

The esterification of the carboxyl group of NAC to create N-Acetyl-L-cysteine ethyl ester (NACET) was a strategic chemical modification aimed at increasing its lipophilicity and, consequently, its ability to permeate cell membranes.[1] This structural change has proven to be highly effective, leading to a significant improvement in its pharmacokinetic profile and antioxidant potential compared to NAC.[1]

Chemical Distinction: N-Acetyl-S-ethyl-L-cysteine vs. N-Acetyl-L-cysteine Ethyl Ester

It is crucial to distinguish between N-Acetyl-L-cysteine ethyl ester (NACET) and a similarly named but structurally different compound, this compound.

-

N-Acetyl-L-cysteine ethyl ester (NACET): The ethyl group is attached to the carboxyl group of N-acetylcysteine via an ester linkage. Its CAS number is 59587-09-6.[2]

-

This compound: The ethyl group is attached to the sulfur atom of the cysteine residue.

While the former is the subject of extensive research as a NAC prodrug, the latter is a distinct chemical entity with limited available scientific literature. This guide will focus on the discovery and development of NACET.

Discovery and Synthesis

The development of NACET was driven by the need to improve the bioavailability of NAC.[1] The synthesis of NACET involves the esterification of the carboxylic acid group of NAC with ethanol.

Experimental Protocol: Synthesis of N-Acetyl-L-cysteine Ethyl Ester

A general laboratory-scale synthesis protocol for NACET can be described as follows. Specific details may vary based on the scale and specific reagents used.

Materials:

-

N-Acetyl-L-cysteine (NAC)

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or another suitable esterification catalyst (e.g., sulfuric acid)

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Suspend N-Acetyl-L-cysteine in an excess of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension with continuous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether.

-

Wash the ether solution sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude N-Acetyl-L-cysteine ethyl ester.

-

The crude product can be further purified by recrystallization or column chromatography.

Mechanism of Action: Enhanced Cellular Delivery of Cysteine

The primary mechanism of action of NACET is to serve as a highly efficient intracellular delivery vehicle for cysteine, thereby boosting GSH synthesis.[3]

Cellular Uptake and Conversion

Caption: Cellular uptake and conversion of NACET.

Due to its increased lipophilicity, NACET readily diffuses across the cell membrane into the cytoplasm.[3] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to yield NAC and ethanol.[1] The resulting NAC is then deacetylated to form L-cysteine, the direct precursor for GSH synthesis.[1] This intracellular trapping mechanism leads to a significant accumulation of cysteine within the cell, driving the production of GSH.[1]

Preclinical Development

Preclinical studies have been instrumental in demonstrating the superior properties of NACET over NAC.

In Vitro Studies

-

Increased Intracellular GSH Levels: Studies using human umbilical vein endothelial cells (HUVECs) have shown that NACET is significantly more effective at increasing intracellular levels of GSH, cysteine, and γ-glutamylcysteine compared to NAC, 2-oxothiazolidine-4-carboxylic acid (OTC), and glutathione ethyl ester (GSH-EE).[4][5]

-

Protection against Oxidative Stress: In cultured retinal pigment epithelial (RPE) cells, NACET demonstrated superior protection against oxidative damage induced by hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BOOH) compared to NAC.[6] NACET was also shown to be more reactive in directly scavenging these oxidizing agents.[6]

In Vivo Studies (Animal Models)

-

Pharmacokinetics in Rats: After oral administration in rats, NACET is rapidly absorbed but exhibits very low plasma concentrations.[1] This is attributed to its rapid uptake into cells where it is converted to NAC and cysteine.[1]

-

Tissue Distribution and GSH Enhancement: Oral treatment with NACET, but not NAC, significantly increased the glutathione content in most tissues examined in rats, including the brain, demonstrating its ability to cross the blood-brain barrier.[1]

-

Protection against Acetaminophen-Induced Hepatotoxicity: In a rat model of paracetamol (acetaminophen) intoxication, oral NACET provided significant protection against liver damage.[1]

Quantitative Data from Preclinical Studies

| Parameter | NACET | NAC | Reference |

| Increased Intracellular GSH in ARPE-19 cells (24h treatment) | Significant increase at 0.2 mM | No significant increase at any tested concentration | [6] |

| Increased Intracellular Cysteine in ARPE-19 cells (24h treatment) | Significant increase at 1 mM | No significant increase at any tested concentration | [6] |

| Half-life with H₂O₂ (in vitro) | 1.16 ± 0.18 min | 8.81 ± 0.45 min | [6] |

| Half-life with t-BOOH (in vitro) | 12.2 ± 0.8 min | 88.3 ± 4.51 min | [6] |

Clinical Development

The promising preclinical data has led to the investigation of NACET in human studies.

Pharmacokinetic Studies in Humans

A clinical trial (NCT06252519) was designed to compare the pharmacokinetic profiles of three different formulations: traditional N-Acetyl Cysteine, N-Acetyl Cysteine Ethyl Ester, and a combination of N-Acetyl Cysteine Ethyl Ester with glycine.[7][8] The primary hypothesis of this study is that the combination of NACET and glycine will result in the greatest increase in glutathione levels, followed by NACET alone, and then traditional NAC.[7][8]

Quantitative Data from Clinical Trials

As of the current date, detailed quantitative results from completed, large-scale clinical trials specifically evaluating the efficacy of NACET for various indications are limited in the public domain. The aforementioned pharmacokinetic study will provide crucial data on its bioavailability and metabolism in humans.

Signaling Pathways and Experimental Workflows

Signaling Pathway: NACET-Mediated Glutathione Synthesis

Caption: NACET's role in the glutathione synthesis pathway.

Experimental Workflow: In Vivo Evaluation of NACET in a Rat Model of Oxidative Stress

Caption: Workflow for in vivo preclinical evaluation.

Future Directions and Conclusion

N-Acetyl-L-cysteine ethyl ester has emerged as a superior alternative to N-acetylcysteine, demonstrating enhanced cellular permeability and a remarkable ability to augment intracellular glutathione levels. Preclinical studies have consistently highlighted its potential in mitigating oxidative stress-related conditions. The ongoing clinical investigations will be pivotal in establishing its pharmacokinetic profile and therapeutic efficacy in humans. For researchers and drug development professionals, NACET represents a promising candidate for a wide range of applications where the replenishment of glutathione is a key therapeutic strategy. Further research is warranted to explore its full clinical potential in various diseases characterized by oxidative stress and inflammation.

References

- 1. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. L-Cysteine, N-acetyl- [webbook.nist.gov]

- 4. S-ETHYL-L-CYSTEINE CAS#: 2629-59-6 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. US3974031A - Process for producing L-cysteine or its derivatives - Google Patents [patents.google.com]

- 7. Preparation and properties of S-nitroso-L-cysteine ethyl ester, an intracellular nitrosating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Note: Quantification of N-Acetyl-S-ethyl-L-cysteine in Biological Samples by LC-MS/MS

Introduction

N-Acetyl-S-ethyl-L-cysteine is a mercapturic acid derivative that can be formed in the body following exposure to ethylating agents. The quantification of such compounds in biological matrices like urine and plasma is crucial for biomonitoring studies, which assess human exposure to environmental and occupational toxicants.[1][2][3][4] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human urine using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of similar mercapturic acids.[5][6][7]

Metabolic Pathway of Ethylating Agents

Ethylating agents are electrophilic compounds that can react with nucleophilic sites in the body, including DNA and proteins.[8] A primary detoxification pathway involves conjugation with the endogenous antioxidant glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized to a cysteine conjugate and finally to a mercapturic acid (N-acetyl-L-cysteine conjugate), which is excreted in the urine.[1] The measurement of these urinary mercapturic acids serves as a valuable biomarker of exposure to the parent toxicant.[1][3]

References

- 1. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomonitoring human exposure to environmental carcinogenic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of biomonitoring data in exposure and human health risk assessment: benzene case study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomonitoring: Population Exposures | Tracking Program | CDC [cdc.gov]

- 5. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of hemoglobin as a dose monitor for alkylating and arylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Acetyl-S-ethyl-L-cysteine (NAEC) as a Cellular Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases. N-Acetyl-S-ethyl-L-cysteine (NAEC) is a derivative of the antioxidant N-acetyl-L-cysteine (NAC) designed for enhanced cellular uptake and efficacy. As a lipophilic, cell-permeable compound, NAEC is anticipated to offer superior protection against oxidative damage compared to its parent compound, NAC. These application notes provide a comprehensive guide to utilizing NAEC as an antioxidant in cell culture, including its mechanism of action, experimental protocols, and relevant signaling pathways.

Disclaimer: Direct experimental data on this compound (NAEC) is limited. The following information is largely based on studies of the closely related and more extensively researched compound, N-acetyl-L-cysteine (NAC), and its ethyl ester derivative, N-acetyl-L-cysteine ethyl ester (NACET). The protocols and mechanisms described are expected to be highly relevant for NAEC.

Mechanism of Action

This compound is believed to exert its antioxidant effects through several mechanisms:

-

Direct ROS Scavenging: The thiol group (-SH) in the cysteine moiety of NAEC can directly neutralize a variety of reactive oxygen species.

-

Intracellular Glutathione (GSH) Precursor: Once inside the cell, NAEC is hydrolyzed to release cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a major intracellular antioxidant that plays a critical role in detoxifying ROS and maintaining cellular redox homeostasis.[1][2] The ethyl ester modification enhances its lipophilicity, facilitating more efficient passage across the cell membrane compared to NAC, leading to a more robust increase in intracellular GSH levels.[1]

-

Modulation of Signaling Pathways: NAEC can influence cellular signaling pathways involved in the response to oxidative stress. For instance, it has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which are activated in response to oxidative stress.[3] It may also influence the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[4]

Data Presentation

The following tables summarize quantitative data from studies on NAC and its ethyl ester derivative (NACET), which can be used as a reference for designing experiments with NAEC.

Table 1: Effect of NAC and NACET on Cell Viability under Oxidative Stress

| Cell Line | Oxidative Stressor | Compound | Concentration | Incubation Time | Result | Reference |

| ARPE-19 | 2 mM H₂O₂ | NAC | 0.2, 1, 5 mM | 24 h pre-treatment | Increased cell viability in a dose-dependent manner. | [1] |

| ARPE-19 | 2 mM H₂O₂ | NACET | 0.2, 1, 5 mM | 24 h pre-treatment | More significant increase in cell viability compared to NAC at the same concentrations. | [1] |

| HepG2 | 30 µg/mL Lead Nitrate | NAC | 0.125, 0.25, 0.5 mM | 48 h co-exposure | Significantly increased cell viability in a dose-dependent manner. | [5][6] |

| MDA-MB468 | 25, 50, 100, 200 µM CdCl₂ | NAC | 1 mM | 2 h pre-treatment | Almost completely suppressed cadmium-induced cytotoxicity. | [7] |

| H9c2 | 1, 2, 4 µM NAC | NAC | - | 24 h | Decreased cell viability in a dose-dependent manner (Note: high concentrations of NAC can be cytotoxic to some cell lines). | [8] |

Table 2: Effect of NAC and NACET on Intracellular Glutathione (GSH) Levels

| Cell Line | Compound | Concentration | Incubation Time | Result | Reference |

| ARPE-19 | NAC | 0.2, 1, 5 mM | 16 h | No significant increase in intracellular GSH. | [1] |

| ARPE-19 | NACET | 0.2, 1, 5 mM | 16 h | Significantly increased intracellular GSH at 0.2 mM and higher. | [1] |

| RAW 264.7 | NAC | Not specified | 12 h | Inhibited the loss of GSH caused by CEES or CEES+LPS treatment. | [9] |

| PLHC-1 | NAC | 0.05 - 10 mM | 1 h pre-radiation | Prevented the decrease in GSH levels induced by radiation. | [10] |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (NAEC)

-

Oxidative stress-inducing agent (e.g., H₂O₂, tert-Butyl hydroperoxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

NAEC Pre-treatment: Prepare a stock solution of NAEC in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NAEC. Incubate for a desired pre-treatment time (e.g., 1, 6, or 24 hours).

-

Induction of Oxidative Stress: Prepare the oxidative stress-inducing agent at 2X the final desired concentration in culture medium. Remove the NAEC-containing medium and add 100 µL of the oxidative stressor solution to the wells. For control wells, add 100 µL of culture medium. Incubate for a period sufficient to induce cell death (e.g., 3-24 hours).

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cells of interest

-

96-well black, clear-bottom cell culture plates

-

Complete cell culture medium

-

This compound (NAEC)

-

Oxidative stress-inducing agent

-

DCFH-DA (5 mM stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with NAEC and the oxidative stressor as described in Protocol 1.

-

DCFH-DA Loading:

-

Remove the treatment medium and wash the cells once with warm HBSS.

-

Prepare a 10 µM working solution of DCFH-DA in HBSS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Wash: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove excess probe.

-

Fluorescence Measurement:

-

Add 100 µL of HBSS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the relative change in ROS levels.

Protocol 3: Quantification of Intracellular Glutathione (GSH)

This protocol describes a common method for measuring total intracellular GSH levels using a commercially available kit, which is often based on the recycling of GSH by glutathione reductase.

Materials:

-

Cells of interest

-

6-well or 10 cm cell culture plates

-

Complete cell culture medium

-

This compound (NAEC)

-

Cell lysis buffer

-

Deproteinization solution (e.g., metaphosphoric acid)

-

GSH assay kit (containing GSH standards, glutathione reductase, DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), and NADPH)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to approximately 80-90% confluency and treat with the desired concentrations of NAEC for the specified duration.

-

Cell Lysis and Deproteinization:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using the provided lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Treat the supernatant with a deproteinizing agent to precipitate proteins.

-

Centrifuge again and collect the supernatant containing GSH.

-

-

GSH Assay:

-

Prepare a GSH standard curve according to the kit instructions.

-

In a 96-well plate, add the assay buffer, DTNB solution, glutathione reductase, and NADPH to each well.

-

Add the deproteinized cell lysate or GSH standard to the respective wells.

-

Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color change is proportional to the glutathione concentration.

-

-

Data Analysis: Determine the GSH concentration in the samples by comparing the rate of absorbance change to the GSH standard curve. Normalize the GSH concentration to the protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Visualization of Pathways and Workflows

Caption: Proposed mechanism of action for NAEC as a cellular antioxidant.

Caption: A typical experimental workflow for assessing the antioxidant effects of NAEC.

Caption: Simplified diagram of NAEC's potential influence on oxidative stress-related signaling pathways.

References

- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]

- 4. Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The influence of N-acetyl-L-cysteine on oxidative stress and nitric oxide synthesis in stimulated macrophages treated with a mustard gas analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kns.org [kns.org]

Application Notes and Protocols for N-Acetyl-S-ethyl-L-cysteine in Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-ethyl-L-cysteine (NASEC) is a derivative of the antioxidant N-acetylcysteine (NAC). Like NAC and its ethyl ester counterpart (NACET), NASEC is investigated for its potential neuroprotective properties, which are primarily attributed to its role in mitigating oxidative stress.[1][2] Oxidative stress is a key factor in the pathophysiology of neurodegenerative diseases, where an excess of reactive oxygen species (ROS) can lead to cellular damage.[1] NASEC, as a cysteine prodrug, is expected to readily cross the blood-brain barrier and cell membranes to replenish intracellular cysteine levels. This, in turn, supports the synthesis of glutathione (GSH), a major endogenous antioxidant, and may also directly scavenge free radicals.[2][3]

These application notes provide a comprehensive guide for investigating the neuroprotective effects of this compound using established in vitro cell-based assays. The protocols detailed below cover the assessment of cell viability, oxidative stress, and apoptosis in neuronal cell models.

Proposed Mechanism of Action

This compound is hypothesized to exert its neuroprotective effects through multiple mechanisms centered on combating oxidative stress. Upon entering the cell, it is deacetylated to S-ethyl-L-cysteine, which can then be converted to L-cysteine. L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH). By increasing intracellular GSH levels, NASEC enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage to lipids, proteins, and DNA. This ultimately inhibits downstream apoptotic pathways and promotes cell survival.

Below is a diagram illustrating the proposed signaling pathway for NASEC-mediated neuroprotection.

References

- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The influence of N-acetyl-L-cysteine on oxidative stress and nitric oxide synthesis in stimulated macrophages treated with a mustard gas analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

Application Notes and Protocols for the Spectrophotometric Determination of N-Acetyl-S-ethyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides two detailed protocols for the development and validation of a spectrophotometric method for the determination of N-Acetyl-S-ethyl-L-cysteine. These protocols are intended as a starting point for researchers and require experimental validation.

Protocol 1: Direct UV Spectrophotometry

Principle

This method is based on the direct measurement of the ultraviolet absorbance of this compound. Many N-acetylated amino acids exhibit some absorbance in the lower UV range (typically between 200 and 230 nm) due to the amide bond. This method is simple and rapid but may be subject to interference from other UV-absorbing compounds in the sample matrix.

Materials and Reagents

-

This compound reference standard

-

Methanol, HPLC grade

-

Deionized water, 18 MΩ·cm

-

Phosphate buffer (0.1 M, pH 7.0)

-

Quartz cuvettes (1 cm path length)

Instrumentation

-

UV-Vis Spectrophotometer (double beam)

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

Experimental Protocol

1.4.1. Preparation of Stock and Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with a suitable solvent (e.g., phosphate buffer, pH 7.0) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

1.4.2. Determination of Maximum Absorbance (λmax)

-

Prepare a 50 µg/mL solution of this compound in phosphate buffer.

-

Scan the solution from 400 nm to 200 nm using the phosphate buffer as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

1.4.3. Calibration Curve

-

Pipette the working standard solutions into separate cuvettes.

-

Measure the absorbance of each standard solution at the determined λmax against the solvent blank.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

1.4.4. Sample Analysis

-

Prepare the sample solution by dissolving the test material in the chosen solvent and diluting it to fall within the concentration range of the calibration curve.

-

Measure the absorbance of the sample solution at λmax.

-

Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.

Method Validation Parameters

The following tables should be populated with experimental data to validate the developed method.

Table 1: Linearity Data

| Concentration (µg/mL) | Absorbance (AU) |

| Standard 1 | |

| Standard 2 | |

| Standard 3 | |

| Standard 4 | |

| Standard 5 | |

| Linear Regression | |

| Slope (m) | |

| Intercept (c) | |

| Correlation Coefficient (R²) |

Table 2: Precision (Intra-day and Inter-day)

| Concentration (µg/mL) | Intra-day Absorbance (Mean ± SD, n=6) | Intra-day RSD (%) | Inter-day Absorbance (Mean ± SD, n=6) | Inter-day RSD (%) |

| Low QC | ||||

| Mid QC | ||||

| High QC |

Table 3: Accuracy (% Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| Low | |||

| Medium | |||

| High |

Experimental Workflow

Caption: Workflow for Direct UV Spectrophotometry.

Protocol 2: Indirect Colorimetric Method via Derivatization

Principle

This proposed method involves the chemical derivatization of the carboxylic acid group of this compound to produce a colored product that can be quantified using a visible spectrophotometer. One potential reaction is the formation of a ferric hydroxamate complex. The carboxylic acid is first converted to an activated species (e.g., an acid chloride or mixed anhydride), which then reacts with hydroxylamine to form a hydroxamic acid. The hydroxamic acid subsequently complexes with iron(III) to form a colored complex. This method is more complex but is likely to be more sensitive and specific than direct UV measurement.

Materials and Reagents

-

This compound reference standard

-

Hydroxylamine hydrochloride

-

Ferric chloride (FeCl₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Thionyl chloride or other activating agent

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Methanol, HPLC grade

-

Deionized water, 18 MΩ·cm

Instrumentation

-

Visible Spectrophotometer (double beam)

-

Analytical balance

-

pH meter

-

Water bath or heating block

-

Calibrated volumetric flasks and pipettes

Experimental Protocol

2.4.1. Optimization of Derivatization Reaction

-

Step 1: Activation of Carboxylic Acid: Systematically vary the concentration of the activating agent (e.g., thionyl chloride), reaction time, and temperature to achieve efficient conversion to the activated intermediate.

-

Step 2: Formation of Hydroxamic Acid: Optimize the concentration of hydroxylamine, pH, reaction time, and temperature for the reaction with the activated intermediate.

-

Step 3: Complexation with Iron(III): Optimize the concentration of ferric chloride and the pH for the formation of the colored complex. Determine the stability of the colored complex over time.

2.4.2. Preparation of Stock and Standard Solutions

-

Stock Solution (1 mg/mL): Prepare as described in Protocol 1.

-

Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the appropriate solvent to concentrations suitable for the derivatization reaction.

2.4.3. Derivatization and Measurement

-

To a set of standards and a sample solution, add the optimized amounts of activating agent and incubate under the optimized conditions.

-

Add the optimized amount of hydroxylamine solution and adjust the pH as determined in the optimization step. Incubate for the optimized time and temperature.

-

Add the ferric chloride solution and adjust the pH to the optimal level for color development.

-

Allow the color to stabilize and measure the absorbance at the λmax of the ferric hydroxamate complex against a reagent blank.

-

Construct a calibration curve by plotting absorbance versus concentration and perform linear regression.

Method Validation Parameters

Similar to Protocol 1, the following tables should be used to record the validation data.

Table 4: Linearity Data for Derivatized this compound

| Concentration (µg/mL) | Absorbance (AU) |

| Standard 1 | |

| Standard 2 | |

| Standard 3 | |

| Standard 4 | |

| Standard 5 | |

| Linear Regression | |

| Slope (m) | |

| Intercept (c) | |

| Correlation Coefficient (R²) |

Table 5: Precision of the Derivatization Method (Intra-day and Inter-day)

| Concentration (µg/mL) | Intra-day Absorbance (Mean ± SD, n=6) | Intra-day RSD (%) | Inter-day Absorbance (Mean ± SD, n=6) | Inter-day RSD (%) |

| Low QC | ||||

| Mid QC | ||||

| High QC |

Table 6: Accuracy (% Recovery) of the Derivatization Method

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| Low | |||

| Medium | |||

| High |

Experimental Workflow